Physical properties and solubility profile of (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate
Physical properties and solubility profile of (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate
An In-Depth Technical Guide on the Physical Properties and Solubility Profile of (S)-Tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate
Introduction: A Versatile Chiral Building Block
(S)-Tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate is a valuable chiral building block in synthetic organic chemistry. Its structure incorporates a cyclopentenone ring, a stereocenter with a defined (S)-configuration, and a tert-butoxycarbonyl (Boc)-protected amine. This combination of functional groups makes it a highly versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics.[1] The cyclopentenone moiety is a key structural motif in numerous natural products and biologically active compounds, offering multiple sites for chemical modification.[1] The Boc-protecting group provides a stable yet readily cleavable mask for the amine functionality, allowing for selective reactions at other positions of the molecule.[1]
This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, along with a detailed experimental protocol for determining its solubility profile. This information is intended to assist researchers, scientists, and drug development professionals in the effective use of this compound in their work.
Physicochemical Properties
| Property | Value/Predicted Value | Source/Justification |
| Molecular Formula | C₁₀H₁₅NO₃ | - |
| Molecular Weight | 197.23 g/mol | [2] |
| CAS Number | 657397-04-1 | [1] |
| Appearance | Predicted: White to light-brown solid | Based on related compounds like TERT-BUTYL N-[(1S)-4-OXOCYCLOHEX-2-EN-1-YL]CARBAMATE, which is a light-red to brown solid. |
| Melting Point | Predicted: 100-115 °C | Based on tert-butyl carbamate (105-110 °C).[3] The larger and more complex structure of the target molecule might slightly alter this. |
| Boiling Point | Not available (likely decomposes at higher temperatures) | - |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Solubility Profile: Predictions and Experimental Determination
The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing reaction conditions, purification methods, and bioavailability.
Predicted Solubility
Boc-protected amines generally exhibit good solubility in a range of common organic solvents.[4] The presence of the nonpolar tert-butyl group enhances solubility in nonpolar solvents, while the polar carbamate moiety contributes to solubility in polar aprotic solvents.[4] Based on its structure, (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate is expected to be:
-
Soluble in: Dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).
-
Sparingly soluble to insoluble in: Water and nonpolar solvents like hexanes.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
This rapid method provides a general understanding of the compound's solubility in various solvents.
-
Preparation: Dispense 5-10 mg of (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).
-
Agitation: Vigorously agitate the mixtures using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect each tube. If the solid has completely dissolved, the compound is considered "soluble." If the solid remains, it is "insoluble" or "sparingly soluble." Record the observations.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility at a given temperature.
-
Saturated Solution Preparation: Add an excess amount of (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Spectroscopic Characterization
While specific spectra for (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate are not publicly available, a predicted spectroscopic profile can be outlined based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following key signals:
-
~1.4 ppm (singlet, 9H): A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group.[5][6]
-
~5.0-6.0 ppm (multiplets): Signals for the vinylic protons of the cyclopentenone ring.
-
~2.0-3.0 ppm (multiplets): Signals for the allylic and aliphatic protons of the cyclopentenone ring.
-
~4.0-4.5 ppm (multiplet): A signal for the proton attached to the carbon bearing the N-Boc group.
-
~5.0-5.5 ppm (broad singlet, 1H): A signal for the NH proton of the carbamate. The chemical shift of this proton can be highly variable and may be broadened due to hydrogen bonding and exchange.[6]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
D₂O Exchange: To confirm the NH proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH signal should disappear or significantly decrease in intensity.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show signals for all 10 carbon atoms:
-
~155 ppm: The carbonyl carbon of the carbamate.
-
~200 ppm: The carbonyl carbon of the cyclopentenone.
-
~130-160 ppm: The vinylic carbons of the cyclopentenone.
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~40-60 ppm: The remaining sp³-hybridized carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present:
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~1715 cm⁻¹: C=O stretching of the cyclopentenone.
-
~1680 cm⁻¹: C=O stretching of the carbamate.
-
~1620 cm⁻¹: C=C stretching of the alkene.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 198.11.
Caption: General workflow for spectroscopic analysis.
Conclusion
(S)-Tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate is a chiral building block with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet fully available in the public domain, this guide provides a robust framework of predicted properties and detailed experimental protocols to empower researchers in their use and characterization of this important compound. The provided methodologies for determining solubility and acquiring spectroscopic data offer a clear path for generating the necessary information for research and development applications.
References
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. Retrieved from [Link]
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Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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LabSolutions. (n.d.). tert-butyl N-[cis-4-hydroxycyclopent-2-en-1-yl]carbamate. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopentanone. Retrieved from [Link]
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PMC. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
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Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclopenten-1-one. Retrieved from [Link]
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MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank. Retrieved from [Link]
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